molecular formula C20H23FN8O3S B14985644 N-{4-[5-({2-[4-(4-fluorobenzyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

N-{4-[5-({2-[4-(4-fluorobenzyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B14985644
M. Wt: 474.5 g/mol
InChI Key: QSKIEOZQWHTIIM-UHFFFAOYSA-N
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Description

N-(4-{5-[(2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE is a complex organic compound that features a variety of functional groups, including a piperazine ring, a triazole ring, and an oxadiazole ring. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{5-[(2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. Subsequent steps involve the formation of the triazole and oxadiazole rings, and finally, the acetylation to form the acetamide group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{5-[(2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group or the triazole ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-{5-[(2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{5-[(2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{5-[(2-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE
  • N-(4-{5-[(2-{4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE

Uniqueness

The uniqueness of N-(4-{5-[(2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H23FN8O3S

Molecular Weight

474.5 g/mol

IUPAC Name

N-[4-[5-[2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C20H23FN8O3S/c1-13(30)22-18-17(25-32-26-18)19-23-24-20(27(19)2)33-12-16(31)29-9-7-28(8-10-29)11-14-3-5-15(21)6-4-14/h3-6H,7-12H2,1-2H3,(H,22,26,30)

InChI Key

QSKIEOZQWHTIIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NN=C(N2C)SCC(=O)N3CCN(CC3)CC4=CC=C(C=C4)F

Origin of Product

United States

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